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Introduction
Iproclozide, known more commonly as iproniazid, holds a significant place in the history of

psychopharmacology as the first monoamine oxidase inhibitor (MAOI) used to treat depression.

[1] Its antidepressant properties were discovered serendipitously in the 1950s during its initial

use as a treatment for tuberculosis.[2] This discovery paved the way for the monoamine

hypothesis of depression and opened a new era of pharmacological interventions for mood

disorders. This technical guide provides an in-depth analysis of the early clinical research on

iproclozide, focusing on quantitative data, experimental protocols, and the logical frameworks

of these pioneering studies.

Core Clinical Data Summary
The initial clinical studies on iproclozide, while not adhering to the rigorous standards of

modern clinical trials, provided the foundational evidence for its efficacy in treating depression.

The following tables summarize the key quantitative data extracted from seminal publications of

that era.
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Table 1: Patient

Demographics and

Diagnoses in Early

Iproclozide Clinical

Trials

Study Total Patients (N) Patient Population Primary Diagnosis

Loomer, Saunders, &

Kline (1957)
24 In-patients

17 with severe

schizophrenia, 7 with

depression.[3]

West & Dally (1959) 70
In-patients and out-

patients

Depressive

syndromes, including

atypical depression.

Pare & Sandler (1959) 32 In-patients Severe depression.

Cole et al. (1959) 40 In-patients

"Neurotic" and

"psychotic"

depressions.

Robie (1958) 87 Not specified Melancholia.

Table 2: Dosage Regimens

and Treatment Durations

Study Dosage Range Typical Treatment Duration

Loomer, Saunders, & Kline

(1957)
50-150 mg/day Several weeks.

West & Dally (1959)
75-150 mg/day initially,

reduced for maintenance.
Not specified.

Pare & Sandler (1959) 150 mg/day for 2-4 weeks. 2-4 weeks.

Cole et al. (1959)
150 mg/day for 3 weeks, then

adjusted.
8 weeks (study duration).

Robie (1958) Not specified. Not specified.
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Table 3: Efficacy Outcomes

in Early Iproclozide Clinical

Trials

Study Efficacy Metric Reported Outcome

Loomer, Saunders, & Kline

(1957)
Substantial improvement.

70% of patients showed

substantial improvement.[3]

West & Dally (1959)
Marked improvement or

recovery.

68% of patients with atypical

depression showed marked

improvement or recovery.

Pare & Sandler (1959) Recovered or much improved.
62.5% of patients recovered or

were much improved.

Cole et al. (1959) Significant improvement.
Iproniazid was significantly

more effective than placebo.

Robie (1958) Remission.

Approximately 61% (53 out of

87 cases) achieved remission

in melancholia.

Table 4: Reported Side Effects of Iproclozide

in Early Clinical Research

Side Effect Category Specific Manifestations

Central Nervous System

Dizziness, vertigo, headache, insomnia,

agitation, euphoria, and in some cases,

exacerbation of psychosis.

Autonomic
Dry mouth, constipation, delayed micturition,

orthostatic hypotension.

Hepatic
Jaundice, liver damage (a significant concern

leading to its eventual withdrawal).[1]

Metabolic Weight gain.

Neurological Paresthesias, hyperreflexia.
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Experimental Protocols
The methodologies employed in these early studies were foundational. Below are detailed

descriptions of the key experimental protocols.

Loomer, Saunders, & Kline (1957): A Clinical and
Pharmacodynamic Evaluation

Patient Selection: The study included 17 hospitalized patients with severe schizophrenia who

were largely unresponsive to previous treatments, and 7 patients with depression.

Treatment Protocol: Iproniazid was administered orally in divided doses, with a starting dose

of 50 mg/day, which was gradually increased to a maximum of 150 mg/day based on patient

response and tolerance.

Assessment: Patient progress was evaluated through clinical observation by psychiatric staff.

There were no standardized rating scales mentioned. The primary outcome was a global

assessment of "substantial improvement," characterized by increased energy, improved

mood, and better interpersonal engagement.

West & Dally (1959): A Study in Depressive Syndromes
Patient Selection: This study involved 70 patients with various depressive syndromes,

notably making a distinction for "atypical depression," characterized by anxiety and fatigue

without the typical features of endogenous depression.

Treatment Protocol: The initial dose was typically 150 mg/day, which was continued for two

to four weeks. For patients who responded, the dose was gradually reduced to a

maintenance level of 25 to 50 mg/day.

Assessment: Clinical response was categorized as "recovered," "much improved," "slightly

improved," or "no change." The assessment was based on clinical interviews and

observations.

Pare & Sandler (1959): A Clinical and Biochemical Study
Patient Selection: The study enrolled 32 hospitalized patients with severe depression.
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Treatment Protocol: All patients received a fixed dose of 150 mg of iproniazid daily for a

minimum of two weeks.

Assessment:

Clinical: Patients were assessed weekly by two independent psychiatrists, and the degree

of improvement was graded.

Biochemical: Urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), a metabolite of

serotonin, was measured before and during treatment to assess the biochemical effects of

MAO inhibition. This represented an early attempt to correlate clinical response with a

biological marker.

Cole et al. (1959): A Controlled Study
Study Design: This was a double-blind, placebo-controlled study, which was a more rigorous

design for the time.

Patient Selection: 40 hospitalized patients diagnosed with "neurotic" or "psychotic"

depression were included.

Treatment Protocol: Patients were randomly assigned to receive either iproniazid (150

mg/day) or a placebo for three weeks. After this period, the treatment could be adjusted

based on clinical judgment.

Assessment: A rating scale was used to assess the severity of depression at baseline and at

regular intervals throughout the study. The specific scale used was not detailed in the

available summary.

Visualizations of Experimental Workflows and
Signaling Pathways
To further elucidate the methodologies and conceptual frameworks of this early research, the

following diagrams are provided.
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Figure 1: Experimental workflow of the controlled study by Cole et al. (1959).
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Figure 2: Hypothesized mechanism of action of Iproclozide (Iproniazid).

Conclusion
The early clinical research on iproclozide for depression, conducted in the late 1950s, was a

pivotal moment in the history of psychiatry. Despite the methodological limitations of these

initial studies by modern standards, they consistently demonstrated the antidepressant efficacy

of iproclozide and laid the groundwork for the development of subsequent antidepressant

medications. The identification of its mechanism of action as a monoamine oxidase inhibitor

was instrumental in forming the monoamine hypothesis of depression, a cornerstone of

biological psychiatry for decades. While iproclozide itself is no longer in clinical use due to

concerns about hepatotoxicity, its legacy endures in the classes of antidepressants that

followed and in our fundamental understanding of the neurobiology of mood disorders. This

technical guide serves as a comprehensive resource for researchers and professionals in drug

development, offering a detailed look into the foundational data and methodologies that

launched the era of antidepressant pharmacotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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